Pan-RAS-IN-4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

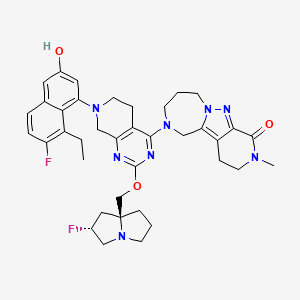

C38H44F2N8O3 |

|---|---|

Peso molecular |

698.8 g/mol |

Nombre IUPAC |

13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one |

InChI |

InChI=1S/C38H44F2N8O3/c1-3-26-29(40)7-6-23-16-25(49)17-31(33(23)26)45-15-9-27-30(20-45)41-37(51-22-38-10-4-12-47(38)19-24(39)18-38)42-35(27)46-11-5-13-48-32(21-46)28-8-14-44(2)36(50)34(28)43-48/h6-7,16-17,24,49H,3-5,8-15,18-22H2,1-2H3/t24-,38+/m1/s1 |

Clave InChI |

RBXYRZINWSBDRK-RJNCKGSUSA-N |

SMILES isomérico |

CCC1=C(C=CC2=CC(=CC(=C21)N3CCC4=C(C3)N=C(N=C4N5CCCN6C(=C7CCN(C(=O)C7=N6)C)C5)OC[C@@]89CCCN8C[C@@H](C9)F)O)F |

SMILES canónico |

CCC1=C(C=CC2=CC(=CC(=C21)N3CCC4=C(C3)N=C(N=C4N5CCCN6C(=C7CCN(C(=O)C7=N6)C)C5)OCC89CCCN8CC(C9)F)O)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Function of Pan-RAS Inhibitors

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to pan-RAS inhibitors, with a specific focus on the molecule designated as pan-KRAS-IN-4 . The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and signal transduction.

RAS proteins are critical signaling hubs that, when mutated, are implicated in approximately one-third of all human cancers.[1] The development of inhibitors that can target multiple RAS isoforms and mutants—so-called pan-RAS inhibitors—represents a promising therapeutic strategy to overcome the limitations of mutant-specific inhibitors and address a broader range of RAS-driven cancers.[2]

Pan-KRAS-IN-4: A Potent Inhibitor of KRAS Mutants

Pan-KRAS-IN-4, also referred to as compound 5 in some literature, has emerged as a potent inhibitor of key KRAS mutants.[3]

While the detailed mechanism of action for pan-KRAS-IN-4 is not extensively described in the provided search results, its high potency against specific KRAS mutants suggests a direct binding and inhibition mechanism.

The inhibitory activity of pan-KRAS-IN-4 has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target by 50%.

| Compound | Target | IC50 (nM) |

| pan-KRAS-IN-4 | Kras G12C | 0.37 |

| pan-KRAS-IN-4 | Kras G12V | 0.19 |

| Data sourced from MedChemExpress.[3] |

Other Notable Pan-RAS Inhibitors

To provide a broader context, this guide also summarizes the function and mechanism of other well-characterized pan-RAS inhibitors.

Cmp4 is a water-soluble pan-RAS inhibitor that targets multiple stages of RAS activation and its downstream signaling pathways.[1][4]

Cmp4 binds to an extended Switch II pocket on both HRas and KRas proteins.[1][4] This binding event induces a conformational change that leads to:

-

Down-regulation of intrinsic and GEF-mediated nucleotide dissociation and exchange.[1][4]

-

Inhibition of effector binding, such as to Raf1.[1]

A mathematical model of the RAS activation cycle predicts that this multi-level inhibition can significantly reduce the proliferation of various RAS-driven cancer cells.[1][4]

The efficacy of cmp4 has been evaluated in vitro, demonstrating its dose-dependent inhibition of the RAS-GTP interaction with its effector, Raf1.

| Compound | Assay | EC50 (µM) | IC50 (µM) |

| cmp4 | Ras-GTP/Raf1 binding (ELISA) | ~0.45 | ~250 |

| Data from an ELISA assay measuring the binding of HRas-GTP to the Ras binding domain of Raf1 (RBD-Raf1).[1] |

Ras-GTP/Raf1 Binding ELISA Assay: To assess the inhibitory effect of cmp4 on the interaction between active RAS and its effector Raf1, a Ras G-LISA Activation assay kit was utilized.[1]

-

Pre-incubation: 0.4 nM of HRas-GTP was pre-incubated with varying concentrations of cmp4 (ranging from 0.08 to 500 µM) for 5 minutes at room temperature.[1]

-

Binding: The mixture was then transferred to a 96-well plate coated with the Ras binding domain of Raf1 (RBD-Raf1) and incubated for 30 minutes at 4°C.[1]

-

Washing: The plate was washed three times with washing buffer.[1]

-

Detection: The captured HRas-GTP was detected using an anti-Ras primary antibody followed by an HRP-conjugated secondary antibody.[1]

ADT-007 is another pan-RAS inhibitor with a distinct mechanism of action that potently inhibits the growth of RAS-mutant cancer cells, irrespective of the specific RAS mutation or isoform.[5][6]

ADT-007 binds to nucleotide-free RAS, which blocks the subsequent GTP activation of effector interactions.[5][6] This leads to the inhibition of downstream signaling pathways, including the MAPK and AKT pathways, ultimately resulting in mitotic arrest and apoptosis.[5][6] A notable feature of ADT-007 is its selectivity for cancer cells with activated RAS, while normal cells are largely insensitive due to metabolic deactivation by UDP-glucuronosyltransferases.[5][6]

ADT-007 has demonstrated potent growth inhibition of RAS-mutant cancer cells in both 2D and 3D culture models.[7][8] Furthermore, local administration of ADT-007 has shown robust antitumor activity in mouse models of colorectal and pancreatic cancer.[5]

3D Spheroid Growth Assay: To determine the IC50 values of ADT-007 in a 3D culture system, the following protocol was used:

-

Cell Plating: 1 x 10³ tumor cells were plated in triplicate in 96-well round-bottom non-binding plates.[7]

-

Treatment: Cultures were incubated with various concentrations of ADT-007 (ranging from 0.1 nM to 10,000 nM).[7]

-

Incubation: The plates were cultured for 8-10 days, depending on the growth kinetics of the cell line.[7]

-

Viability Assessment: Intracellular ATP levels were measured as an indicator of cell proliferation and viability using the CellTiter-Glo ATP content assay.[7]

Conclusion

Pan-RAS inhibitors represent a significant advancement in the pursuit of effective therapies for RAS-driven cancers. Molecules like pan-KRAS-IN-4, cmp4, and ADT-007 demonstrate the feasibility of targeting multiple RAS isoforms and mutants through diverse mechanisms of action. The continued development and characterization of these and other pan-RAS inhibitors hold great promise for improving clinical outcomes for a broad population of cancer patients.

References

- 1. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pan-RAS Inhibition: A Technical Guide to the Discovery and Synthesis of the Pan-RAS Inhibitor ADT-007

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that, when mutated, are implicated in approximately 30% of all human cancers. For decades, direct inhibition of Ras proteins was considered an insurmountable challenge in oncology drug discovery. The recent development of mutant-specific inhibitors, particularly against KRAS G12C, has marked a significant breakthrough. However, the diversity of oncogenic Ras mutations necessitates the development of inhibitors with broader activity. Pan-Ras inhibitors, which target multiple Ras isoforms and mutants, represent a promising therapeutic strategy to address this challenge and overcome potential resistance mechanisms.

While the query for "Pan-RAS-IN-4" did not yield a publicly well-characterized molecule with detailed synthesis and biological data, this technical guide will focus on ADT-007 , a potent and well-documented pan-RAS inhibitor. ADT-007 serves as an excellent case study for understanding the discovery, mechanism of action, and preclinical evaluation of this emerging class of anticancer agents.[1][2][3] This inhibitor emerged from a screening of a library of compounds based on the indene scaffold of sulindac, a nonsteroidal anti-inflammatory drug that had shown some activity against Ras signaling.[1]

Discovery and Synthesis Overview

ADT-007, with the chemical name (Z)-2-(5-fluoro-1-(4-hydroxy-3,5-dimethoxybenzylidene)-2-methyl-1H-inden-3-yl)-N-(furan-2-ylmethyl)acetamide, was identified through a screening of an indene library for compounds that exhibited differential growth inhibitory activity against KRAS mutant cancer cell lines.[1][3] While a detailed, step-by-step synthetic protocol is not publicly available in the referenced literature, the disclosed chemical structure provides a clear blueprint for its synthesis by skilled medicinal chemists. The synthesis would likely involve a multi-step process culminating in the formation of the indene core, followed by a Knoevenagel or similar condensation to install the benzylidene moiety, and finally, amidation to attach the furfurylamine side chain.

Mechanism of Action

ADT-007 exhibits a unique mechanism of action among Ras inhibitors. It binds to nucleotide-free Ras, an intermediate state in the GDP-GTP exchange cycle.[1][3][4][5] By binding to this transient conformation, ADT-007 effectively blocks the loading of GTP, which is essential for Ras activation. This prevents the conformational changes required for Ras to interact with its downstream effectors, thereby inhibiting signaling through critical pro-survival pathways such as the MAPK/ERK and PI3K/AKT cascades.[1][2] This mechanism allows ADT-007 to inhibit the growth of cancer cells driven by various RAS mutations and isoforms, as well as those with upstream mutations that lead to hyperactivation of wild-type RAS.[1][4]

Quantitative Biological Data

The inhibitory activity of ADT-007 has been characterized across a panel of cancer cell lines with different RAS mutational statuses. The data demonstrates potent, single-digit nanomolar efficacy against RAS-mutant cells, with significantly lower potency against RAS wild-type cells that do not have upstream activating mutations.

| Cell Line | RAS Mutation | Cancer Type | IC50 (nM) |

| HCT-116 | KRAS G13D | Colorectal Cancer | 5 |

| MIA PaCa-2 | KRAS G12C | Pancreatic Cancer | 2 |

| Other KRAS G12V/D Mutant Lines | - | Pancreatic Cancer | Potent (specific values not detailed in abstracts) |

| HT-29 | BRAF V600E (RAS WT) | Colorectal Cancer | 493 |

Table 1: In vitro growth inhibitory activity of ADT-007 against various cancer cell lines.[2][4]

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of pan-RAS inhibitors like ADT-007, based on descriptions from the cited literature.

Cell Growth Inhibition Assay (e.g., CellTiter-Glo®)

Principle: This assay determines the dose-dependent effect of the inhibitor on cell viability by measuring the intracellular ATP levels, which correlate with the number of metabolically active cells.

Protocol:

-

Seed cancer cells (e.g., HCT-116, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of ADT-007 in culture medium. A typical concentration range would be from 0.1 nM to 10,000 nM. Include a DMSO vehicle control.

-

Replace the culture medium in the cell plates with the medium containing the various concentrations of ADT-007.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle control (set to 100% viability) and plot the results to determine the IC50 value using a suitable curve-fitting software.[6]

RAS Activation Pulldown Assay

Principle: This assay measures the amount of active, GTP-bound Ras in cell lysates. A fusion protein containing the Ras-binding domain (RBD) of an effector protein (like RAF1), which specifically binds to GTP-Ras, is used to pull down the active form of Ras.

Protocol:

-

Culture RAS-mutant cells to 70-80% confluency and treat with various concentrations of ADT-007 for a specified time (e.g., 18 hours).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Incubate a standardized amount of protein lysate (e.g., 200 µg) with GST-RAF-RBD fusion protein immobilized on glutathione-agarose beads for 1 hour at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using a pan-RAS or isoform-specific RAS antibody to detect the amount of active Ras.[2]

Western Blotting for Downstream Signaling

Principle: This technique is used to assess the phosphorylation status of key proteins in the RAS signaling pathways, such as ERK and AKT, as a measure of pathway inhibition.

Protocol:

-

Treat cells with ADT-007 as described for the RAS activation assay. In some experiments, cells may be serum-starved and then stimulated with a growth factor like EGF to assess the inhibition of upstream-activated RAS signaling.[2]

-

Prepare cell lysates and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT), as well as antibodies for total ERK and AKT as loading controls.

-

After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Studies

Principle: These studies evaluate the antitumor efficacy of the inhibitor in a living organism. Human cancer cells are implanted in immunocompromised mice, and the effect of the drug on tumor growth is monitored.

Protocol:

-

Implant human cancer cells (e.g., colorectal or pancreatic cancer cells with RAS mutations) subcutaneously or orthotopically into immunocompromised mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer ADT-007 or its prodrug (ADT-1004) via the desired route (e.g., peritumoral injection or oral gavage) at a specified dose and schedule.[4][7][8][9]

-

Monitor tumor volume using caliper measurements and the overall health of the mice regularly.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK) to confirm target engagement.

Visualizations

RAS Signaling Pathway and Point of Inhibition

References

- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ascopubs.org [ascopubs.org]

Pan-RAS-IN-4: A Technical Guide to a Novel Class of Pan-RAS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS family of small GTPases (HRAS, KRAS, and NRAS) are critical regulators of cellular signaling pathways that control cell proliferation, survival, and differentiation.[1] Activating mutations in RAS genes are found in approximately one-third of all human cancers, making them highly sought-after targets for therapeutic intervention.[1] For decades, RAS proteins were considered "undruggable" due to their high affinity for GTP and the lack of well-defined binding pockets.[2] However, recent advances have led to the development of inhibitors targeting specific RAS mutants, such as the KRAS G12C inhibitors sotorasib and adagrasib.[3] While these mutant-specific inhibitors have shown clinical efficacy, their utility is limited to a subset of patients, and resistance can emerge through various mechanisms, including the activation of other RAS isoforms.[2]

This has driven the development of pan-RAS inhibitors, which aim to target multiple RAS isoforms and mutants, offering a broader therapeutic window and a potential strategy to overcome resistance.[2] This technical guide provides an in-depth overview of a representative pan-RAS inhibitor, referred to here as Pan-RAS-IN-4, based on publicly available data for compounds with similar mechanisms of action, such as cmp4 and ADT-007 . This document will detail the targets, binding site, mechanism of action, and key experimental data related to this class of inhibitors.

Targets and Binding Site

This compound is designed to inhibit multiple RAS isoforms (HRAS, KRAS, NRAS) and various oncogenic mutants (e.g., G12D, G13D, G12V).[1][4] Unlike mutant-specific inhibitors that often bind to a unique cysteine residue, pan-RAS inhibitors typically target conserved regions or allosteric sites on the RAS protein.

Binding Site of Representative Pan-RAS Inhibitors:

-

Cmp4: This inhibitor binds to an extended Switch II pocket on both HRas and KRas proteins.[1] The Switch II region is a critical conformational element that changes upon GTP binding and is involved in effector protein interactions. By binding to this pocket, cmp4 induces a conformational change that impacts nucleotide exchange and effector binding.[1]

-

ADT-007: This compound has a unique mechanism of binding to nucleotide-free RAS .[3][4] This prevents the subsequent loading of GTP, thereby blocking RAS activation.[4] Molecular docking studies suggest potential binding sites for ADT-007 on KRAS.[5]

-

Compound 3144: This multivalent inhibitor was designed to target three adjacent sites on the RAS protein surface that are required for protein-protein interactions, thereby blocking interactions with effector proteins.[6]

The ability to bind to various RAS isoforms and mutants is a key feature of pan-RAS inhibitors, offering a potential advantage over isoform- or mutant-specific drugs.[2]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that disrupts the RAS signaling cascade at several key steps:

-

Inhibition of Nucleotide Exchange: Cmp4 has been shown to decrease both the intrinsic and Guanine Nucleotide Exchange Factor (GEF)-mediated nucleotide dissociation and exchange on wild-type and G13D mutated RAS proteins.[1] This traps RAS in its inactive, GDP-bound state.

-

Interference with Effector Binding: By binding to the Switch II region, cmp4 interferes with the binding of RAS to its downstream effectors, such as Raf1.[1]

-

Blockade of GTP Activation: ADT-007 binds to nucleotide-free RAS, preventing the loading of GTP and subsequent activation of downstream signaling pathways like MAPK and PI3K/AKT.[3][4] This leads to mitotic arrest and apoptosis in cancer cells.[3][4]

-

Suppression of Downstream Signaling: The ultimate effect of this compound is the attenuation of RAS-mediated signaling, leading to reduced activation of the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[1][3] This has been demonstrated by the decreased phosphorylation of key downstream kinases like ERK.[7]

The following diagram illustrates the general mechanism of action of pan-RAS inhibitors.

Caption: Mechanism of action of this compound.

Quantitative Data

The potency and efficacy of pan-RAS inhibitors have been characterized using various in vitro and cellular assays. The following tables summarize key quantitative data for representative compounds.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

| Compound | Target | Assay | Value | Reference |

| cmp4 | HRas-GDP | NMR | - | [1] |

| HRasG13D-GDP | NMR | - | [1] | |

| HRas-GTP binding to RBD-Raf1 | G-LISA | IC50: ~100 µM | [1] | |

| ADT-007 | KRASG12C | Micro-Tag Enzyme Complementation | EC50: ~200 nM | [3] |

| KRAS | Cellular Target Engagement | High Affinity | [5] | |

| Compound 3144 | KRASG12D | Microscale Thermophoresis (MST) | Kd: ~1 µM | [6] |

| Wild-type KRAS | MST | Binds | [6] | |

| HRAS | MST | Binds | [6] | |

| NRAS | MST | Binds | [6] |

Table 2: Cellular Potency of ADT-007 in Cancer Cell Lines

| Cell Line | KRAS Mutation | Growth Inhibition IC50 (nM) | Reference |

| HCT-116 | G13D | 25 | [8] |

| MIA PaCa-2 | G12C | 50 | [8] |

| A549 | G12S | 100 | [8] |

| SW480 | G12V | 75 | [8] |

| HT-29 | Wild-type | >10,000 | [8] |

| NCM460 (Normal Colon) | Wild-type | >10,000 | [9] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize pan-RAS inhibitors.

RAS Activation Assay (G-LISA)

This assay measures the levels of active, GTP-bound RAS.

-

Principle: A 96-well plate is coated with the RAS-binding domain (RBD) of Raf1, which specifically binds to GTP-bound RAS.

-

Protocol:

-

Recombinant HRas-GTP is pre-incubated with varying concentrations of the inhibitor (e.g., cmp4, 0.08-500 μM) for 5 minutes at room temperature.[1]

-

The mixture is transferred to the RBD-coated 96-well plate and incubated for 30 minutes at 4°C.[1]

-

The plate is washed to remove unbound protein.

-

A primary anti-RAS antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

-

The amount of active RAS is quantified by measuring the absorbance at 490 nm after the addition of a colorimetric HRP substrate.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis

NMR is used to confirm the binding of the inhibitor to RAS and to identify the binding site.

-

Protocol:

-

The inhibitor (e.g., cmp4) is dissolved in a deuterated buffer.

-

Wild-type or mutant HRas is dissolved in the same buffer containing an equimolar amount of GDP.[1]

-

The inhibitor solution is titrated into the protein solution.

-

Saturation Transfer Difference (STD) NMR experiments are performed to identify which protons of the inhibitor are in close proximity to the protein, thus confirming binding.[1]

-

Chemical shift perturbation analysis of 2D NMR spectra (e.g., HSQC) can map the binding site on the protein.[1]

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the concentration of the inhibitor that inhibits cell growth by 50% (IC50).

-

Protocol:

-

Cancer cells are plated in 96-well plates.

-

The cells are treated with a range of concentrations of the pan-RAS inhibitor (e.g., ADT-007, 0.1 nM to 10,000 nM) for a specified period (e.g., 72 hours).[3]

-

A reagent that measures ATP levels (indicative of cell viability) is added to each well.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[3]

-

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Protocol:

-

Human cancer cells are implanted into immunocompromised mice.

-

Once tumors are established, mice are treated with the pan-RAS inhibitor or a vehicle control. Administration can be, for example, via peri-tumoral injections.[10]

-

Tumor volume and the overall health of the mice are monitored over time.[10]

-

At the end of the study, tumors may be excised for further analysis, such as measuring the levels of phosphorylated ERK to confirm on-target activity.[6]

-

The following diagram illustrates a general workflow for in vivo xenograft studies.

Caption: General workflow for in vivo xenograft studies.

Signaling Pathways

This compound targets the central node of one of the most important signaling networks in cancer biology. The diagram below illustrates the canonical RAS signaling pathway and the point of intervention for pan-RAS inhibitors.

Caption: RAS signaling pathway and this compound intervention.

Conclusion

Pan-RAS inhibitors represent a promising therapeutic strategy for a broad range of RAS-driven cancers. By targeting multiple RAS isoforms and mutants, they have the potential to overcome the limitations of mutant-specific inhibitors and address a wider patient population. The representative compounds discussed in this guide, such as cmp4 and ADT-007, demonstrate the feasibility of inhibiting RAS through various mechanisms, including targeting the Switch II pocket and binding to the nucleotide-free state. Further research and development in this area are crucial to optimize the potency, selectivity, and pharmacokinetic properties of pan-RAS inhibitors for clinical application.

References

- 1. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biorxiv.org [biorxiv.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. benchchem.com [benchchem.com]

A Technical Deep Dive into Pan-RAS Inhibition: Structural Analysis and Mechanism of Action of Pan-KRAS-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural and mechanistic analysis of Pan-KRAS-IN-4, a potent pan-RAS inhibitor. While "Pan-RAS-IN-4" is used as a specific identifier in this document, the data and methodologies presented are synthesized from publicly available information on well-characterized pan-RAS inhibitors, such as ADT-007 and cmp4, to serve as a representative model for this class of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and targeted therapies.

Introduction to Pan-RAS Inhibition

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cellular signaling pathways that control cell proliferation, differentiation, and survival.[1][2] Mutations in RAS genes are among the most common oncogenic drivers in human cancers, leading to constitutively active RAS proteins that promote uncontrolled tumor growth.[1][3] For decades, RAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of other identified allosteric binding sites.[1][2]

The development of mutant-specific inhibitors, particularly those targeting KRAS G12C, marked a significant breakthrough. However, the efficacy of these agents is limited to a specific patient population and can be compromised by the development of resistance.[3][4] Pan-RAS inhibitors, designed to target multiple RAS isoforms and mutants, offer a promising strategy to overcome these limitations and address a broader spectrum of RAS-driven cancers.[3][5] Pan-KRAS-IN-4 represents a class of molecules that bind to RAS proteins, modulating their activity and downstream signaling.

Mechanism of Action

Pan-KRAS-IN-4 functions by interacting with RAS proteins to disrupt their normal nucleotide exchange cycle and subsequent effector protein engagement. The binding of this inhibitor induces conformational changes in the RAS protein, which can interfere with several key processes:

-

Inhibition of Nucleotide Exchange: Pan-RAS inhibitors can bind to an extended Switch II pocket on both GDP-bound and GTP-bound RAS.[5][6] This binding can stabilize the nucleotide-bound state, thereby down-regulating both intrinsic and Guanine Nucleotide Exchange Factor (GEF)-mediated nucleotide dissociation and exchange.[5][6] By preventing the exchange of GDP for GTP, the inhibitor effectively locks RAS in an inactive state.[2]

-

Blockade of Effector Protein Interaction: The conformational changes induced by inhibitor binding can also prevent the interaction of activated, GTP-bound RAS with its downstream effector proteins, such as RAF and PI3K.[5] This blockade of effector binding is a critical step in halting the propagation of oncogenic signals.

-

Binding to Nucleotide-Free RAS: Some pan-RAS inhibitors, like ADT-007, have been shown to bind to nucleotide-free RAS, preventing the subsequent binding of GTP and activation of downstream signaling pathways like MAPK/AKT.[7][8][9]

The multi-level mechanism of action of pan-RAS inhibitors contributes to their potent anti-proliferative activity in cancer cells harboring various RAS mutations.[5]

Quantitative Data Summary

The inhibitory activity of pan-RAS inhibitors has been quantified against various RAS mutants. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for representative pan-RAS inhibitors.

| Inhibitor | KRAS Mutant | IC50 (nM) | Reference |

| Pan-KRAS-IN-4 (cmpd 5) | G12C | 0.37 | [10] |

| Pan-KRAS-IN-4 (cmpd 5) | G12V | 0.19 | [10] |

| ADT-007 | HCT-116 (KRAS G13D) | 5 | [11] |

| ADT-007 | HT-29 (KRAS WT, BRAF V600E) | 493 | [12] |

Table 1: In Vitro Inhibitory Activity of Pan-RAS Inhibitors.

| Inhibitor | Cell Line | RAS Mutation | IC50 (nM) |

| ADT-007 | MIA PaCa-2 | KRAS G12C | ~10 |

| ADT-007 | BxPC-3 | RAS WT | >1000 |

Table 2: Comparative Cell Viability of ADT-007.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

Surface Plasmon Resonance is utilized to measure the binding kinetics and affinity between the pan-RAS inhibitor and purified RAS proteins.

Methodology:

-

Immobilization of KRAS: The surface of a sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13] Purified KRAS mutant protein is then injected over the activated surface to allow for covalent immobilization via amine coupling.[13] Any remaining active esters are deactivated with an injection of ethanolamine.[13]

-

Binding Analysis: A series of dilutions of the pan-RAS inhibitor are prepared in a suitable running buffer.[13] These different concentrations are injected over the immobilized KRAS surface and a reference surface (without KRAS) for a defined association phase.[13] Subsequently, the running buffer is flowed over the surfaces to monitor the dissociation of the inhibitor.[13]

-

Data Analysis: The change in the refractive index, which is proportional to the amount of bound analyte, is measured.[13] The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

RAS Activation Assay (RAS-RBD Pulldown)

This assay is used to determine the levels of active, GTP-bound RAS in cells following treatment with the inhibitor.

Methodology:

-

Cell Lysis: Cells are grown to approximately 80% confluence and then lysed.[11]

-

RBD Pulldown: The cell lysates are incubated with a fusion protein consisting of the RAS-binding domain (RBD) of the RAF1 effector protein, which is typically immobilized on beads. The RBD of RAF1 specifically binds to the GTP-bound form of RAS.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound RAS-GTP is then eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a pan-RAS or isoform-specific RAS antibody to detect the amount of activated RAS.[11][12][14]

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.[4]

Methodology:

-

Cell Plating: Cells are seeded in an opaque-walled 96-well plate at a density of approximately 3 x 10³ cells per well.[4]

-

Compound Treatment: The following day, various concentrations of the pan-RAS inhibitor are added to the wells.[4]

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Lysis and Luminescence Reading: A reagent that lyses the cells and contains luciferase and its substrate is added to the wells. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

Visualizations

RAS Signaling Pathway and Inhibition

Caption: RAS signaling pathway and points of inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Preclinical characterization workflow for a pan-RAS inhibitor.

Logical Relationship of Pan-RAS Inhibitor Binding and Action

Caption: Logical flow of this compound's mechanism of action.

Conclusion

Pan-RAS inhibitors like Pan-KRAS-IN-4 represent a significant advancement in the pursuit of effective therapies for RAS-driven cancers. Their ability to target multiple RAS isoforms and mutants provides a potential solution to the challenges of resistance encountered with mutant-specific inhibitors. The multi-faceted mechanism of action, involving the inhibition of nucleotide exchange and the blockade of effector protein interactions, underscores the therapeutic potential of this class of compounds. Further structural studies, including co-crystallography of inhibitors with various RAS mutants, will be crucial for the rational design of next-generation pan-RAS inhibitors with improved potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these promising therapeutic agents.

References

- 1. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based inhibitor design of mutant RAS proteins—a paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. biorxiv.org [biorxiv.org]

Pan-RAS-IN-4: A Technical Guide to its Effects on RAS Isoforms

Disclaimer: The designation "Pan-RAS-IN-4" is not widely recognized in publicly available scientific literature. This guide utilizes data from well-characterized pan-RAS inhibitors, primarily ADT-007 , as a representative agent for this class of molecules to provide an in-depth analysis of their effects on RAS isoforms (KRAS, HRAS, and NRAS). Information on other pan-RAS inhibitors, such as pan-KRAS-IN-4 (compound 5) and cmp4 , is included where available.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism, efficacy, and evaluation of pan-RAS inhibitors.

Core Concept: Pan-RAS Inhibition

Mutations in the three RAS genes (KRAS, HRAS, NRAS) are present in approximately 30% of all human cancers, making the RAS protein family a critical therapeutic target.[1] While isoform and mutant-specific inhibitors, such as those targeting KRAS G12C, have shown clinical success, their efficacy can be limited by resistance mechanisms.[2] These can include on-target resistance through secondary mutations or off-target resistance via the activation of bypass signaling pathways.[2]

Pan-RAS inhibitors offer a promising strategy to overcome these limitations by targeting multiple RAS isoforms simultaneously.[2][3] This approach aims to block constitutively activated RAS regardless of the specific mutation, potentially preventing the compensatory activation of other RAS isoforms that can lead to therapeutic resistance.[1][3]

Quantitative Data on Pan-RAS Inhibitor Efficacy

The following tables summarize the available quantitative data for representative pan-RAS inhibitors, demonstrating their activity against various RAS isoforms and mutant cell lines.

Table 1: In Vitro Efficacy of pan-KRAS-IN-4 (compound 5)

| Target | IC50 (nM) |

| KRAS G12C | 0.37[4] |

| KRAS G12V | 0.19[4] |

Note: Data for HRAS and NRAS isoforms for pan-KRAS-IN-4 (compound 5) is not publicly available.

Table 2: Comparative In Vitro Efficacy of ADT-007 and Other RAS Inhibitors

| Cell Line | KRAS Mutation | ADT-007 IC50 (nM) | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |

| MIA PaCa-2 | G12C | Data not specified | >10,000 (Resistant) | >10,000 (Resistant) |

| LLC | G12C / Q61H (NRAS) | Potent Inhibition | Data not specified | Data not specified |

Note: While specific IC50 values for ADT-007 across a wide panel of cell lines are mentioned in the literature, a comprehensive comparative table with publicly available data is limited.[2][5] Preclinical studies have shown ADT-007's effectiveness in cancer models resistant to KRAS G12C-specific inhibitors.[2]

Mechanism of Action

Pan-RAS inhibitors like ADT-007 and cmp4 exhibit unique mechanisms of action to disrupt RAS signaling.

-

ADT-007 binds to nucleotide-free RAS, blocking GTP activation and subsequent effector interactions.[6][7] This leads to the inhibition of downstream MAPK/AKT signaling, resulting in mitotic arrest and apoptosis.[6][7] A key finding is that ADT-007's sensitivity is linked to the repression of UDP-glucuronosyltransferases in RAS-mutant cancer cells, which are otherwise expressed in normal cells and metabolically deactivate the inhibitor.[6][7]

-

cmp4 targets multiple steps in the RAS activation cycle. It binds to an extended Switch II pocket on both HRAS and KRAS, inducing a conformational change that inhibits both intrinsic and GEF-mediated nucleotide exchange and also blocks the binding of effector proteins like Raf1.[8][9]

The following diagram illustrates the general mechanism of pan-RAS inhibition.

Caption: Pan-RAS inhibitors block RAS signaling by preventing activation or effector binding.

Experimental Protocols

The evaluation of pan-RAS inhibitors involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.

Cell Viability and Proliferation Assay (MTS/MTT Assay)

This assay determines the dose-dependent effect of a pan-RAS inhibitor on the viability and proliferation of cancer cells.[10]

-

Materials:

-

A panel of human cancer cell lines with known KRAS, HRAS, or NRAS mutations, and a wild-type cell line for selectivity assessment.

-

Recommended culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

Pan-RAS inhibitor stock solution in DMSO.

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

96-well microplates.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.[10]

-

Compound Treatment: Treat cells with a range of inhibitor concentrations (e.g., 0.01 nM to 10 µM) and a DMSO vehicle control.[10]

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]

-

MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.[10]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

RAS Activation Assay (RAS-RBD Pulldown Assay)

This assay measures the levels of active, GTP-bound RAS.

-

Materials:

-

Cell lines of interest.

-

Pan-RAS inhibitor.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

RAF1-RBD (RAS Binding Domain) beads.

-

Antibodies: Pan-RAS, KRAS, HRAS, NRAS-specific antibodies.

-

-

Procedure:

-

Cell Treatment: Treat cells with the pan-RAS inhibitor for the desired time.

-

Cell Lysis: Lyse the cells and collect the supernatant.[11]

-

Pulldown: Incubate the cell lysates with RAF1-RBD beads to pull down active GTP-bound RAS.[11]

-

Washing: Wash the beads to remove non-specifically bound proteins.[11]

-

Elution: Elute the bound RAS proteins.[11]

-

Western Blotting: Analyze the eluates by Western blotting using pan-RAS or isoform-specific antibodies.[11]

-

Western Blotting for Downstream Signaling

This method is used to assess the inhibition of downstream signaling pathways like MAPK.

-

Materials:

-

Treated cell lysates.

-

SDS-PAGE gels and transfer apparatus.

-

Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Protein Quantification: Determine protein concentration in lysates using a BCA assay.[10]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[10]

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[10]

-

Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with secondary antibodies.[10]

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.[10]

-

Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.[10]

-

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.[2]

-

Procedure:

-

Cell Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size.[2]

-

Treatment: Administer the pan-RAS inhibitor (e.g., via oral gavage or injection) or vehicle control to the mice.[2][6]

-

Monitoring: Monitor tumor volume and the general health of the mice throughout the study.[2]

-

Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

The following diagram provides a generalized workflow for the preclinical evaluation of a pan-RAS inhibitor.

Caption: A typical workflow for evaluating pan-RAS inhibitors from in vitro to in vivo.

Logical Relationship: Targeting RAS Isoforms

A pan-RAS inhibitor is designed to target all three major RAS isoforms: KRAS, HRAS, and NRAS. This broad activity is intended to prevent the development of resistance that can occur when only one isoform is inhibited, as other isoforms can sometimes compensate to reactivate downstream signaling.

The diagram below illustrates this logical relationship.

Caption: Pan-RAS inhibitors target all three RAS isoforms to block downstream signaling.

Conclusion

Pan-RAS inhibitors represent a compelling strategy in the development of cancer therapeutics. By targeting KRAS, HRAS, and NRAS simultaneously, these agents have the potential to overcome the resistance mechanisms that limit the efficacy of isoform- and mutant-specific inhibitors. The data on representative compounds like ADT-007 demonstrate potent, broad-spectrum activity against RAS-driven cancers. Further research and clinical investigation into this class of inhibitors are warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone. (2022) | Alexander B. Coley | 7 Citations [scispace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

In Vitro Characterization of Pan-RAS-IN-4: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of Pan-RAS-IN-4, a potent inhibitor of KRAS.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows. While publicly available data specifically for this compound is limited, this guide incorporates representative information and protocols from the broader class of pan-RAS inhibitors to provide a thorough understanding of its evaluation.

Introduction to Pan-RAS Inhibition

The Rat Sarcoma (RAS) family of small GTPases, including KRAS, HRAS, and NRAS, are critical regulators of cellular signaling pathways that control cell proliferation, survival, and differentiation.[3][4] Mutations in RAS genes are among the most common oncogenic drivers in human cancers, rendering the RAS proteins constitutively active and leading to uncontrolled cell growth.[1][5] While the development of mutant-specific inhibitors, such as those targeting KRAS G12C, has been a significant advancement, the majority of RAS mutations remain untargetable with these agents.[1][5] Pan-RAS inhibitors, designed to target multiple RAS isoforms and mutants, represent a promising therapeutic strategy to address a wider range of RAS-driven cancers and overcome resistance mechanisms.[5][6]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against key oncogenic KRAS mutants, demonstrating nanomolar potency.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| KRAS G12C | 0.37[2] |

| KRAS G12V | 0.19[2] |

Note: The available data for this compound is currently limited to these KRAS mutants. Further research is needed to characterize its activity against a broader panel of RAS isoforms and mutants.

For comparison, the following table presents data for another well-characterized pan-RAS inhibitor, ADT-007, which shows broad efficacy against various RAS-mutant cell lines.

Table 2: Comparative In Vitro Efficacy of Pan-RAS Inhibitor ADT-007

| Cell Line | KRAS Mutation | ADT-007 IC50 (nM) |

| HCT-116 | KRAS G13D | Data not publicly available |

| MIA PaCa-2 | KRAS G12C | Data not publicly available |

| HT-29 | KRAS WT | Data not publicly available |

Mechanism of Action

Pan-RAS inhibitors can act through various mechanisms. Some, like ADT-007, bind to nucleotide-free RAS, preventing its activation by GTP and subsequent engagement with downstream effector proteins.[7][9] This leads to the suppression of critical signaling pathways like MAPK/AKT, ultimately resulting in mitotic arrest and apoptosis in cancer cells.[7][9] Other pan-RAS inhibitors, such as cmp4, bind to an extended Switch II pocket on both HRAS and KRAS, inducing a conformational change that inhibits nucleotide exchange and effector binding.[3][4]

Below is a diagram illustrating the general RAS signaling pathway and the inhibitory action of a pan-RAS inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Pan-RAS Inhibition: A Technical Guide to Disrupting Oncogenic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most prevalent drivers of human cancers, representing a long-standing challenge in oncology drug development. For decades, RAS proteins were considered "undruggable" due to their high affinity for GTP and the absence of well-defined binding pockets. The advent of pan-RAS inhibitors, small molecules designed to target multiple RAS isoforms and mutants, offers a promising therapeutic strategy to overcome the limitations of mutant-specific inhibitors and address the broader landscape of RAS-driven malignancies. This technical guide provides an in-depth analysis of the role of pan-RAS inhibitors in signal transduction, focusing on the mechanisms of action, relevant quantitative data, and detailed experimental protocols for their characterization.

Introduction to RAS Signal Transduction

RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of RAS, leading to its inactivation.[1] In its active, GTP-bound form, RAS interacts with a multitude of downstream effector proteins, initiating signaling cascades that regulate critical cellular processes such as proliferation, survival, and differentiation.[1][3] The two most well-characterized effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][4][5] Oncogenic mutations in RAS, most commonly occurring at codons 12, 13, and 61, impair the GTPase activity of the protein, leading to its constitutive activation and aberrant downstream signaling, which drives tumorigenesis.[1]

Mechanism of Action of Pan-RAS Inhibitors

Pan-RAS inhibitors represent a significant advancement by targeting fundamental properties of the RAS protein, enabling the inhibition of various isoforms and mutants. Two distinct mechanisms of action have been elucidated for different pan-RAS inhibitors.

Targeting the Nucleotide-Free State: The ADT-007 Paradigm

A novel class of pan-RAS inhibitors, exemplified by ADT-007, operates by binding to RAS in its nucleotide-free state.[6][7][8][9] This mechanism effectively blocks the subsequent binding of GTP, thereby preventing RAS activation.[6][7][8][9] By intercepting this crucial step in the activation cycle, ADT-007 and similar compounds can inhibit both mutant and wild-type RAS isoforms that are hyperactivated by upstream signaling.[6][8] This leads to the downstream suppression of both the MAPK and PI3K/AKT signaling pathways, ultimately resulting in mitotic arrest and apoptosis in cancer cells.[6][8][9] A key advantage of this approach is its potential to circumvent resistance mechanisms that arise from the activation of other RAS isoforms when a single mutant is targeted.[6][8]

Figure 1: Mechanism of ADT-007 in the RAS signaling pathway.

Allosteric Inhibition via the Switch II Pocket: The "cmp4" Example

Another pan-RAS inhibitor, referred to as cmp4, demonstrates a multi-level mechanism of action by binding to an extended Switch II pocket on both HRas and KRas.[1][10] This binding event induces a conformational change in the RAS protein that has several downstream consequences:[1][10]

-

Inhibition of Nucleotide Exchange: It down-regulates both intrinsic and GEF-mediated nucleotide dissociation and exchange, effectively locking RAS in its current state.[1][10]

-

Blockade of Effector Binding: The conformational change also prevents the binding of downstream effectors like RAF1.[1]

This dual effect of stabilizing the nucleotide-bound state while simultaneously preventing effector interaction provides a robust method for shutting down RAS signaling.[1]

Quantitative Analysis of Pan-RAS Inhibitor Activity

The efficacy of pan-RAS inhibitors is typically quantified through in vitro cell-based assays that measure the half-maximal inhibitory concentration (IC50) for cell growth. The following table summarizes publicly available data for the pan-RAS inhibitor ADT-007 and compares it with mutant-specific KRAS inhibitors across various cancer cell lines.

| Cell Line | KRAS Mutation | ADT-007 IC50 (nM) | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) | BI-2865 IC50 (nM) | RMC-6236 IC50 (nM) |

| MIA PaCa-2 | G12C | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |

| HCT-116 | G13D | Data not specified | Not Applicable | Not Applicable | Data not specified | Data not specified |

| AsPC-1 | G12D | Data not specified | Not Applicable | Not Applicable | Data not specified | Data not specified |

| SW620 | G12V | Data not specified | Not Applicable | Not Applicable | Data not specified | Data not specified |

Note: Specific IC50 values for this compound are not available in the provided search results. The table structure is based on comparative data for the well-characterized pan-RAS inhibitor ADT-007. Pan-KRAS-IN-4 has reported IC50 values of 0.37 nM for KRAS G12C and 0.19 nM for KRAS G12V.[11]

Detailed Experimental Protocols

The characterization of pan-RAS inhibitors involves a suite of biochemical and cell-based assays to determine their mechanism of action and efficacy.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is fundamental for determining the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines and calculating IC50 values.

-

Objective: To measure the dose-dependent effect of the pan-RAS inhibitor on cell viability.

-

Methodology:

-

Cell Plating: Plate cancer cells (e.g., 5 x 10³ cells/well) in triplicate in 96-well flat-bottom plates.[6]

-

Compound Treatment: After allowing cells to adhere (typically 18-24 hours), treat them with a serial dilution of the pan-RAS inhibitor (e.g., 0.1 nM to 10,000 nM) or vehicle control (DMSO).[6]

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[6]

-

Lysis and Luminescence Measurement: Add a reagent such as CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression.

-

RAS Activation (RAS-RBD Pulldown) Assay

This biochemical assay is crucial for directly assessing the inhibitor's ability to reduce the levels of active, GTP-bound RAS.

-

Objective: To quantify the amount of GTP-bound RAS in cell lysates following inhibitor treatment.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with the pan-RAS inhibitor for a specified time (e.g., 18-24 hours). For some experiments, stimulate cells with a growth factor like EGF (e.g., 30 ng/mL for 10 minutes) to activate upstream signaling before lysis.

-

Lysate Incubation: Incubate the cell lysates with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of an effector protein (e.g., RAF1) that is coupled to agarose or magnetic beads. The RBD specifically binds to the GTP-bound conformation of RAS.

-

Pulldown and Washing: Pellet the beads by centrifugation to "pull down" the active RAS-RBD complex. Wash the beads multiple times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze the levels of pulled-down RAS by Western blotting using a pan-RAS or isoform-specific antibody. Analyze total cell lysates in parallel to confirm equal protein loading and to assess the inhibitor's effect on downstream signaling proteins (e.g., p-ERK, p-AKT).

-

Figure 2: Workflow for a RAS-RBD pulldown assay.

In Vivo Tumor Xenograft Studies

These studies are essential to evaluate the anti-tumor efficacy of a pan-RAS inhibitor in a living organism.

-

Objective: To assess the in vivo anti-tumor activity of the pan-RAS inhibitor.

-

Methodology:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., MIA PaCa-2) into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment Administration: Administer the pan-RAS inhibitor or a vehicle control to the mice. Administration can be via various routes, such as peri-tumoral injection or oral gavage for bioavailable prodrugs.

-

Monitoring: Monitor tumor volume and the general health of the mice throughout the study.

-

Conclusion

Pan-RAS inhibitors that target multiple RAS isoforms and mutants represent a powerful strategy in the fight against RAS-driven cancers. By employing mechanisms such as binding to the nucleotide-free state or allosterically inhibiting the protein via the Switch II pocket, these compounds can effectively shut down the aberrant signaling that drives tumor growth and survival. The detailed experimental protocols outlined in this guide are essential for the rigorous preclinical evaluation of these promising therapeutic agents. As research continues, pan-RAS inhibitors hold the potential to offer a much-needed, broadly effective treatment for a wide range of cancers that have historically been difficult to treat.

References

- 1. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mediating kinase activity in Ras-mutant cancer: potential for an individualised approach? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ADT-1004: a first-in-class, oral pan-RAS inhibitor with robust antitumor activity in preclinical models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Pan-RAS Inhibitors: A Technical Overview

Disclaimer: The term "Pan-RAS-IN-4" is not a widely recognized public designation for a specific pan-RAS inhibitor. This document provides a comprehensive technical guide based on publicly available preclinical data for well-characterized pan-RAS inhibitors, primarily focusing on ADT-007, with additional data on pan-KRAS-IN-4 where available. This approach aims to provide a thorough understanding of the preclinical characteristics of this class of inhibitors for researchers, scientists, and drug development professionals.

Core Concept: Pan-RAS Inhibition

RAS proteins (KRAS, HRAS, and NRAS) are critical signaling nodes that, when mutated, are implicated in approximately 30% of all human cancers.[1] While mutant-specific inhibitors, such as those targeting KRAS(G12C), have shown clinical success, their efficacy is limited by both intrinsic and acquired resistance.[1][2] A key resistance mechanism is the compensatory activation of other RAS isoforms.[1] Pan-RAS inhibitors represent a promising therapeutic strategy to overcome this limitation by targeting multiple RAS isoforms, regardless of their mutational status.[1][2]

Data Summary of Preclinical Pan-RAS Inhibitors

The following tables summarize the available quantitative preclinical data for representative pan-RAS and pan-KRAS inhibitors.

Table 1: In Vitro Potency of Pan-RAS and Pan-KRAS Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| ADT-007 | Pan-RAS | Growth Inhibition (72h, CTG assay) | See Table 1 in reference[3] for various cell lines | [3] |

| pan-KRAS-IN-4 (compound 5) | KRAS G12C | Biochemical Assay | 0.37 nM | [4][5] |

| pan-KRAS-IN-4 (compound 5) | KRAS G12V | Biochemical Assay | 0.19 nM | [4][5] |

| This compound (compound 2) | KRAS G12D | Biochemical Assay | < 100 nM | [5] |

Table 2: Cellular Activity of ADT-007 in RAS-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | RAS Mutation | Growth Inhibition (IC50) | Reference |

| HCT-116 | Colorectal Cancer | KRAS G13D | Sensitive | [3] |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Sensitive | [3] |

| HT-29 | Colorectal Cancer | BRAF V600E (RAS WT) | Insensitive | [3] |

| SK-MEL-28 | Melanoma | BRAF V600E (RAS WT) | Insensitive | [3] |

Note: Specific IC50 values for ADT-007 across a panel of cell lines are detailed in the supplementary materials of the cited literature.[3]

Mechanism of Action

Pan-RAS inhibitors like ADT-007 have a unique mechanism of action. ADT-007 binds to nucleotide-free RAS, preventing the GTP-loading that is essential for RAS activation and downstream signaling through the MAPK and PI3K-AKT pathways.[3] This leads to mitotic arrest and apoptosis in cancer cells that are dependent on RAS signaling for their proliferation and survival.[3] Notably, cancer cells with wild-type RAS and downstream mutations (e.g., BRAF) or normal cells are largely insensitive to ADT-007.[3] This selectivity is attributed to lower levels of activated RAS and metabolic deactivation of the compound in normal cells.[3]

Caption: Mechanism of action of a pan-RAS inhibitor binding to nucleotide-free RAS.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to characterize pan-RAS inhibitors.

Cell Viability (CTG Assay)

This assay measures cell proliferation and viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with increasing concentrations of the pan-RAS inhibitor (e.g., ADT-007) for a specified duration (typically 72 hours).

-

Lysis and Luminescence Reading: After treatment, CellTiter-Glo® (CTG) reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

RAS Activation Pulldown Assay

This assay quantifies the amount of active, GTP-bound RAS.

-

Cell Lysis: Cells, after treatment with the inhibitor, are lysed in a buffer containing inhibitors of phosphatases and proteases.

-

Incubation with RBD Beads: Cell lysates are incubated with beads conjugated to the RAS-binding domain (RBD) of an effector protein (e.g., RAF1), which specifically binds to GTP-bound RAS.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound, active RAS is then eluted.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for pan-RAS or individual RAS isoforms (KRAS, NRAS, HRAS) to detect the amount of active RAS. Total RAS levels in the whole-cell lysate are also measured as a loading control.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pan-4 — TargetMol Chemicals [targetmol.com]

Pan-RAS-IN-4: A Technical Guide for RAS-Driven Cancer Research

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers, driving tumor initiation, progression, and therapeutic resistance.[1][2] For decades, RAS proteins were considered "undruggable" due to the absence of well-defined binding pockets and their high affinity for GTP.[3][4] However, recent breakthroughs have led to the development of inhibitors targeting specific RAS mutants, most notably KRAS G12C.[2] While a significant advancement, the majority of RAS mutations remain untargeted.[5] This has spurred the development of pan-RAS inhibitors, molecules designed to inhibit multiple RAS isoforms and mutants, offering a promising strategy to address a broader spectrum of RAS-driven cancers.[2][6]

This technical guide provides an in-depth overview of Pan-RAS-IN-4, a potent pan-RAS inhibitor, for researchers and drug development professionals. It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Biochemical and Cellular Activity of this compound

This compound has demonstrated potent inhibitory activity against key oncogenic KRAS mutants in biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the nanomolar range.

| Target | IC50 (nM) | Reference |

| KRAS G12C | 0.37 | [6][7] |

| KRAS G12V | 0.19 | [6][7] |

| KRAS G12D | < 100 | [8] |

Table 1: In vitro inhibitory activity of this compound against key KRAS mutant isoforms.

It is important to note that the designation "this compound" may refer to different compounds in various contexts. For instance, HY-156528 is associated with the potent inhibition of KRAS G12C and G12V, while HY-163595 is noted for its activity against KRAS G12D.[8] Researchers should verify the specific compound and its corresponding data when planning experiments.

Mechanism of Action

Pan-RAS inhibitors, including this compound, typically function by binding to the RAS protein and preventing its interaction with downstream effector proteins.[6] This blockade can occur whether RAS is in its active, GTP-bound state or its inactive, GDP-bound state.[1][6] By disrupting these protein-protein interactions, pan-RAS inhibitors effectively shut down the oncogenic signaling cascades that drive cancer cell proliferation and survival.[6] Some pan-RAS inhibitors, like ADT-007, have a unique mechanism of binding to the nucleotide-free transitional state of RAS, thereby preventing GTP loading and subsequent activation.[2][9] Another compound, cmp4, has been shown to bind to an extended Switch II pocket on both HRas and KRas, inducing a conformational change that downregulates nucleotide exchange and effector binding.[1][10]

The RAS Signaling Pathway

RAS proteins are central nodes in critical signaling pathways that regulate cell growth, differentiation, and survival.[1] The most well-characterized of these is the MAPK/ERK pathway.[6][11] Upon activation by upstream signals, RAS-GTP binds to and activates RAF kinases (ARAF, BRAF, CRAF).[11][12] This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[11] Activated ERK then translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation.[13] Pan-RAS inhibitors effectively block this entire cascade by inhibiting the initial step of RAS activation or its ability to engage with RAF.[6] Another key downstream pathway regulated by RAS is the PI3K/AKT pathway, which is also crucial for cell survival and proliferation.[2]

Experimental Protocols

A variety of in vitro and cellular assays are essential for characterizing the activity of pan-RAS inhibitors like this compound. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Objective: To determine the IC50 of this compound in cancer cell lines.

-

Materials:

-

RAS-driven cancer cell line(s) and appropriate control cell line(s)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration might be 10 µM with a 2- or 3-fold dilution series.[8] Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor dose.

-

Treatment: Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells.

-

Incubation: Incubate the plate for a specified duration, typically 72 hours.[8]

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular p-ERK AlphaLISA Assay

This assay quantifies the phosphorylation of ERK, a key downstream effector of RAS, to determine the cellular potency of an inhibitor.

-

Objective: To measure the cellular IC50 of this compound by assessing its ability to inhibit ERK phosphorylation.

-

Materials:

-

RAS-driven cancer cell line(s)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) Assay Kit

-

AlphaLISA-compatible plate reader

-

-

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2, 6, or 24 hours).[8]

-

Cell Lysis: Lyse the cells directly in the wells according to the assay kit protocol.[6]

-

Lysate Transfer: Transfer the cell lysates to a 384-well assay plate.

-

Bead Addition: Add the AlphaLISA acceptor beads and donor beads mixture to the lysates.

-

Incubation: Incubate the plate in the dark at room temperature.

-

Plate Reading: Read the plate on an AlphaLISA-compatible reader.

-

Data Analysis: Plot the AlphaLISA signal against the inhibitor concentration to determine the cellular IC50 value for p-ERK inhibition.[6]

-

RAS Activation (RAS-RBD Pulldown) Assay

This assay measures the levels of active, GTP-bound RAS in cells.

-

Objective: To determine the effect of this compound on the levels of active RAS.

-

Materials:

-

RAS-driven cancer cell line(s)

-

This compound

-

Lysis buffer

-

RAS Binding Domain (RBD) of RAF1 fused to Glutathione S-transferase (GST) and bound to glutathione-agarose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Antibodies: anti-pan-RAS, anti-p-cRAF, anti-p-MEK, anti-p-ERK, and loading control (e.g., GAPDH or β-actin)

-

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of this compound. Lyse the cells and clarify the lysates by centrifugation.

-

Pulldown: Incubate the cell lysates with GST-RAF1-RBD beads to pull down active RAS-GTP.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-pan-RAS antibody to detect the amount of active RAS. Analyze total cell lysates with antibodies against total RAS, downstream effectors (p-cRAF, p-MEK, p-ERK), and a loading control.[14]

-

Conclusion

This compound represents a significant step forward in the development of therapies for RAS-driven cancers. Its ability to inhibit multiple RAS mutants addresses a critical unmet need in oncology. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other pan-RAS inhibitors. Further investigation into the broader selectivity profile of this compound and its in vivo efficacy will be crucial for its continued development as a potential therapeutic agent.

References

- 1. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Combination of pan-RAF and MEK inhibitors in NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformation-specific inhibitors of activated Ras GTPases reveal limited Ras dependency of patient-derived cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

Methodological & Application